2-(2-Chlorophenyl)-1-(1,3-thiazol-4-yl)ethan-1-one

Physicochemical Profiling Drug-likeness Prediction ADME Optimization

Researchers using 5-thiazolyl analogs often encounter uncontrolled variability in ADME and binding assays due to regioisomeric impurity. This 4-thiazolyl ethanone eliminates that uncertainty with a defined ortho-chloro substitution pattern. - Quantified ΔLogP ≈ 0.44 vs. 5-thiazolyl isomers, enabling rational tuning of lipophilicity. - Distinct conformational flexibility (3 rotatable bonds) ensures reliable SAR conclusions. - ≥95% purity provides a reproducible reference standard for LC-MS/HPLC method development.

Molecular Formula C11H8ClNOS
Molecular Weight 237.7
CAS No. 1522120-95-1
Cat. No. B3000781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chlorophenyl)-1-(1,3-thiazol-4-yl)ethan-1-one
CAS1522120-95-1
Molecular FormulaC11H8ClNOS
Molecular Weight237.7
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(=O)C2=CSC=N2)Cl
InChIInChI=1S/C11H8ClNOS/c12-9-4-2-1-3-8(9)5-11(14)10-6-15-7-13-10/h1-4,6-7H,5H2
InChIKeyOLBJMKRQJMFASQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chlorophenyl)-1-(1,3-thiazol-4-yl)ethan-1-one: High-Purity Thiazole Building Block


2-(2-Chlorophenyl)-1-(1,3-thiazol-4-yl)ethan-1-one (CAS 1522120-95-1) is a synthetic small molecule featuring a 2-chlorophenyl group linked to a 1,3-thiazol-4-yl moiety via an ethanone bridge, with a molecular formula of C₁₁H₈ClNOS and a molecular weight of 237.71 g/mol . The compound is commercially available in research-grade purity (≥95%) and is characterized by a LogP of 3.2219 and a TPSA of 29.96 Ų . As a versatile thiazole scaffold, it serves as a key intermediate in the synthesis of more complex heterocyclic systems, particularly in the development of kinase inhibitors and other bioactive molecules . Its well-defined physicochemical properties and high purity make it suitable for reproducible structure-activity relationship (SAR) studies and for use as a reference standard in analytical method development .

Thiazole intermediate for kinase inhibitor design and SAR exploration
4-thiazolyl regioisomer for differential reactivity and binding studies
Purity specification supports reproducible assay development

2-(2-Chlorophenyl)-1-(1,3-thiazol-4-yl)ethan-1-one: Substitution Risk & Data Integrity


Despite sharing the same molecular formula (C₁₁H₈ClNOS) with several commercially available thiazole derivatives, 2-(2-chlorophenyl)-1-(1,3-thiazol-4-yl)ethan-1-one exhibits distinct physicochemical properties that preclude simple substitution. The regioisomeric placement of the ethanone group on the thiazole ring (position 4 vs. position 5) and the ortho-substitution pattern of the chlorine atom on the phenyl ring contribute to significant differences in lipophilicity (ΔLogP ≈ 0.44), conformational flexibility (ΔRotatable Bonds = 1), and potentially electronic distribution [1]. These variations translate into altered solubility profiles, differential membrane permeability, and divergent binding interactions in biological systems . Consequently, using a structurally similar but non-identical analog in a research protocol without validation introduces uncontrolled variability, compromising experimental reproducibility, invalidating SAR conclusions, and potentially leading to false negatives in screening campaigns . The data below quantifies these critical differences, underscoring the necessity of procuring the exact CAS-designated compound for rigorous scientific work.

Regioisomeric Mismatch
4-thiazolyl vs 5-thiazolyl substitution alters electronic environment and hydrogen-bonding capability.
Conformational Flexibility
Additional rotatable bond may shift optimal binding pose relative to constrained analogs.
Lipophilicity Variation
LogP offset can influence solubility, permeability, and assay distribution profiles.

2-(2-Chlorophenyl)-1-(1,3-thiazol-4-yl)ethan-1-one: Key Differences from Analogs


LogP Difference and Membrane Partitioning

The target compound (CAS 1522120-95-1) exhibits a calculated LogP of 3.2219, which is 0.4442 log units lower than that of its close structural analog 1-[2-(2-chlorophenyl)-1,3-thiazol-5-yl]ethanone (CAS 478047-34-6), which has a LogP of 3.6661 . This difference indicates a modest but quantifiable reduction in lipophilicity, consistent with the distinct regioisomeric arrangement of the ethanone and thiazole groups .

LogP Difference
Head-to-head
3.22 vs 3.67 (Δ -0.44)
Supports solubility and permeability screening
Computational prediction; verify experimentally
Physicochemical Profiling Drug-likeness Prediction ADME Optimization

Rotatable Bond Count and Conformational Flexibility

The target compound (CAS 1522120-95-1) possesses 3 rotatable bonds, compared to only 2 rotatable bonds for the analog 1-[2-(2-chlorophenyl)-1,3-thiazol-5-yl]ethanone (CAS 478047-34-6) . This additional degree of rotational freedom arises from the ethanone linker between the phenyl and thiazole rings, as opposed to the direct attachment of the ethanone group to the thiazole ring in the analog .

Rotatable Bonds
Head-to-head
3 vs 2 (Δ +1)
Supports conformational analysis in docking studies
Influences binding entropy and pose sampling
Conformational Analysis Molecular Docking SAR Studies

Purity Specification for Reproducibility

Commercial supplies of 2-(2-chlorophenyl)-1-(1,3-thiazol-4-yl)ethan-1-one are consistently specified at ≥95% purity, as verified by multiple independent vendors including Chemsrc and Leyan . While this purity level is common among research-grade small molecules, it provides a verifiable baseline for experimental reproducibility and serves as a key selection criterion for procurement, ensuring that batch-to-batch variability is minimized .

Purity Specification
Specification review
≥95% (HPLC)
Assures batch-to-batch reproducibility
CoA-dependent; verify per lot
Analytical Chemistry Quality Control Assay Development

Regioisomeric Substitution Pattern and Reactivity

The target compound features a 1,3-thiazol-4-yl group, whereas closely related analogs such as 1-[2-(2-chlorophenyl)-1,3-thiazol-5-yl]ethanone (CAS 478047-34-6) and 1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]ethan-1-one (CAS 57560-99-3) contain a 1,3-thiazol-5-yl moiety [1]. This regioisomeric difference alters the electronic environment of the thiazole nitrogen and sulfur atoms, impacting hydrogen-bonding capability and metal coordination potential .

Regioisomeric Identity
Structural context
4-thiazolyl vs 5-thiazolyl
Guides SAR and reactivity selection
Alters electronic and H-bonding properties
Medicinal Chemistry Synthetic Methodology Structure-Activity Relationship

Topological Polar Surface Area (TPSA) and Permeability

The topological polar surface area (TPSA) of the target compound is 29.96 Ų, a value identical to that of its regioisomeric analog 1-[2-(2-chlorophenyl)-1,3-thiazol-5-yl]ethanone (CAS 478047-34-6) . This TPSA value falls below the commonly cited threshold of 60 Ų for good oral absorption, suggesting both compounds possess favorable passive membrane permeability characteristics [1].

TPSA
Computational context
29.96 Ų (identical)
Confirms core scaffold permeability profile
No differentiation from 5-thiazolyl analog
Computational ADME Drug Design Physicochemical Profiling

2-(2-Chlorophenyl)-1-(1,3-thiazol-4-yl)ethan-1-one: Application Scenarios


Kinase Inhibitor Design and SAR Exploration

As a thiazole-containing building block, this compound serves as a privileged scaffold in medicinal chemistry for the synthesis of kinase inhibitors . The quantifiable differences in lipophilicity (LogP 3.2219) and conformational flexibility (3 rotatable bonds) relative to 5-thiazolyl analogs provide a rational basis for incorporating this exact scaffold into lead optimization programs, particularly when fine-tuning ADME properties or exploring alternative binding poses is required . The defined purity (≥95%) ensures that SAR data derived from analogs synthesized from this building block are reliable and reproducible.

Analytical Reference Standard for Method Development

The well-characterized physicochemical profile (LogP 3.2219, TPSA 29.96 Ų) and high commercial purity (≥95%) qualify this compound as a suitable reference standard for developing and validating HPLC, LC-MS, or NMR methods. It can be used to establish retention time markers, calibrate detectors, and assess system suitability in analytical laboratories that handle thiazole-containing compounds . Its distinct regioisomeric identity (4-thiazolyl) makes it a valuable comparator for verifying the identity and purity of related research chemicals.

Heterocycle Synthesis via Cross-Coupling

The presence of a reactive ketone group and a chlorophenyl moiety makes this compound a versatile intermediate for further synthetic elaboration . The 4-thiazolyl substitution pattern offers a different electronic environment for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) compared to the more common 5-thiazolyl analogs . This regioisomeric advantage can be exploited to access unique chemical space in the synthesis of novel heterocyclic libraries, particularly when investigating structure-activity relationships in medicinal chemistry programs targeting central nervous system disorders or oncology indications .

Probe for Thiazole-Dependent Biological Interactions

Given the prevalence of thiazole motifs in bioactive molecules and drugs (e.g., dasatinib, dabrafenib), this compound can serve as a simplified probe to investigate thiazole-dependent protein-ligand interactions . Its modest lipophilicity (LogP 3.2219) and good predicted permeability (TPSA 29.96 Ų) suggest it is suitable for cell-based assays. Researchers can utilize it as a control or a core scaffold for further functionalization to dissect the contribution of the thiazole ring and the chlorophenyl group to biological activity, thereby gaining insights into target engagement and pharmacophore requirements .

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis
Regioisomeric scaffold selection
ADME property and binding pose profiling
Analytical reference standard
Purity specification and retention marker
Method suitability and system calibration
Heterocycle cross-coupling
4-thiazolyl electronic environment
Reactivity and coupling efficiency verification
Biological probe studies
Lipophilicity and permeability profile
Target engagement and assay response interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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